2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol
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Overview
Description
2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with the molecular formula C11H16FNO2. This compound is characterized by the presence of a fluorophenyl group, an amino group, and an ethoxyethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 3-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through distillation or crystallization to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(3-Chlorophenyl)methyl]amino}ethoxy)ethan-1-ol
- 2-(2-{[(3-Bromophenyl)methyl]amino}ethoxy)ethan-1-ol
- 2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol
Uniqueness
2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16FNO2 |
---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[2-[(3-fluorophenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C11H16FNO2/c12-11-3-1-2-10(8-11)9-13-4-6-15-7-5-14/h1-3,8,13-14H,4-7,9H2 |
InChI Key |
BRMZQFAOCCQHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCOCCO |
Origin of Product |
United States |
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